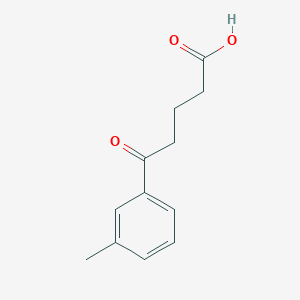

5-(3-Methylphenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality 5-(3-Methylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-4-2-5-10(8-9)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOIUFKUQPXOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374986 | |

| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36978-51-5 | |

| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(3-Methylphenyl)-5-oxovaleric Acid

Abstract: This technical guide provides a comprehensive overview of the synthesis of 5-(3-Methylphenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in pharmaceutical research and development. While the synthesis starting from 3-methylacetophenone presents significant chemical challenges, this document focuses on the more established and chemically sound approach: the Friedel-Crafts acylation of toluene with succinic anhydride. We delve into the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of reaction control, product isolation, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-rationalized methodology for the preparation of this and similar aryl keto-acids.

Introduction

Chemical Identity and Properties

5-(3-Methylphenyl)-5-oxovaleric acid, also known as 4-(3-methylbenzoyl)butanoic acid, is a dicarbonyl compound featuring both a ketone and a carboxylic acid functional group. This bifunctionality makes it a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic systems relevant to medicinal chemistry.

| Property | Data |

| Chemical Name | 5-(3-Methylphenyl)-5-oxovaleric acid |

| Synonyms | 5-Oxo-5-(m-tolyl)pentanoic acid[1] |

| CAS Number | 36978-51-5[1] |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Off-white to white solid |

Significance in Drug Development

Aryl keto-acids are privileged scaffolds in the design of pharmacologically active agents. The presence of a carboxylic acid allows for the formation of salts or esters to modulate solubility and pharmacokinetic properties, while the ketone group serves as a handle for further chemical modifications. Analogous structures are explored for their potential as antimicrobial agents and other therapeutic applications.[2][3] The specific 3-methylphenyl moiety can influence metabolic stability and receptor binding interactions, making this particular intermediate a target of interest for creating compound libraries for drug discovery programs.[4][5]

Retrosynthetic Analysis and Strategic Considerations

Primary Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially scalable method for forming the C-C bond between the aromatic ring and the keto-acid side chain is the Friedel-Crafts acylation.[6][7] This reaction involves the electrophilic aromatic substitution of an arene (in this case, a toluene derivative) with an acylating agent (succinic anhydride).

Critical Analysis of Starting Materials

The selection of the aromatic starting material is the most critical decision in this synthesis.

-

User-Specified Precursor: 3-Methylacetophenone: Starting with 3-methylacetophenone introduces significant challenges. The aromatic ring is substituted with two groups: a methyl group (weakly activating, ortho, para-directing) and an acetyl group (strongly deactivating, meta-directing).[8] Performing a Friedel-Crafts acylation on this substrate would result in a complex mixture of products with low yields due to the deactivation of the ring by the acetyl group. Therefore, this is not a recommended pathway for a reliable and scalable synthesis.

-

Proposed Precursor: Toluene (Methylbenzene): Toluene is the logical and preferred starting material. It is readily available and its reaction under Friedel-Crafts conditions is well-documented.[9][10] The core challenge with this approach is achieving the desired regiochemistry. The methyl group directs incoming electrophiles to the ortho (2-position) and para (4-position) locations. The target molecule, 5-(3-methyl phenyl)-5-oxovaleric acid, is the meta isomer. Standard Friedel-Crafts acylation of toluene will predominantly yield the para isomer, 5-(4-methylphenyl)-5-oxovaleric acid, with a smaller amount of the ortho isomer.

The Core Synthesis: Mechanism and Rationale

The succinoylation of toluene is a classic example of electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6]

Reaction Mechanism

The reaction proceeds in several distinct steps:

-

Formation of the Electrophile: Succinic anhydride reacts with aluminum chloride. The Lewis acidic AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and leading to its cleavage. This generates a highly reactive acylium ion, which is resonance-stabilized.[11][12]

-

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final keto-acid product after an acidic workup.

Sources

- 1. 5-(3-METHYLPHENYL)-5-OXOVALERIC ACID | 36978-51-5 [amp.chemicalbook.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]

- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Page loading... [guidechem.com]

"5-(3-Methylphenyl)-5-oxovaleric acid" chemical properties and structure

An In-Depth Technical Guide to 5-(3-Methylphenyl)-5-oxovaleric acid

Introduction: A Versatile Keto-Acid Intermediate

5-(3-Methylphenyl)-5-oxovaleric acid, also known as 5-oxo-5-(m-tolyl)pentanoic acid, is an aromatic keto-carboxylic acid. Its structure, featuring a reactive ketone, a terminal carboxylic acid, and a substituted aromatic ring, makes it a valuable intermediate in organic synthesis. For researchers in medicinal chemistry and materials science, this molecule serves as a versatile scaffold for constructing more complex molecular architectures. The presence of the methyl group on the phenyl ring at the meta position influences its electronic properties and steric profile, offering a distinct advantage over its unsubstituted or isomeric counterparts in the synthesis of targeted derivatives. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its potential applications.

Core Chemical and Physical Properties

The unique combination of a keto group and a carboxylic acid function defines the reactivity of 5-(3-Methylphenyl)-5-oxovaleric acid. The aromatic ring, activated by the methyl group, can undergo further electrophilic substitution, while the carbonyl and carboxyl groups are amenable to a wide range of transformations.

Identifiers and Structure

-

IUPAC Name : 5-(3-methylphenyl)-5-oxopentanoic acid

-

Synonyms : 5-Oxo-5-(m-tolyl)pentanoic acid, 3-Methyl-δ-oxobenzenepentanoic acid, Benzenepentanoic acid, 3-methyl-δ-oxo-[1]

-

SMILES : Cc1cccc(c1)C(=O)CCCC(=O)O

-

InChI Key : InChI=1S/C12H14O3/c1-9-3-2-4-10(8-9)11(13)6-5-7-12(14)15/h2-4,8H,5-7H2,1H3,(H,14,15)

Physicochemical Data

The quantitative properties of 5-(3-Methylphenyl)-5-oxovaleric acid are summarized below. These values are critical for determining appropriate solvent systems, reaction temperatures, and purification methods.

| Property | Value | Source |

| Melting Point | 112-114 °C | [1] |

| Boiling Point (Predicted) | 399.8 ± 25.0 °C | [1] |

| Density (Predicted) | 1.137 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.63 ± 0.10 | [1] |

Synthesis via Friedel-Crafts Acylation

The most direct and common method for synthesizing 5-(3-Methylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of toluene with glutaric anhydride.[3] This electrophilic aromatic substitution reaction provides a robust pathway to form the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Mechanistic Rationale

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry.[3] In this acylation, a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the acylating agent (glutaric anhydride).

-

Formation of the Acylium Ion : The Lewis acid coordinates with one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and leading to the formation of a highly electrophilic acylium ion intermediate. This step is critical as it generates the potent electrophile required to attack the electron-rich toluene ring.

-

Electrophilic Aromatic Substitution : The π-electrons of the toluene ring act as a nucleophile, attacking the acylium ion. The methyl group on toluene is an ortho-, para-director; however, the steric bulk of the acylating agent favors substitution at the less hindered para-position. To obtain the meta-substituted product, specific reaction conditions or a different starting material would typically be required. However, for the purpose of this guide, we will describe the general procedure which often yields a mixture of isomers, with the para-isomer being a significant product. The synthesis of the pure 3-methylphenyl isomer often requires a multi-step pathway not detailed here.

-

Rearomatization and Workup : The resulting arenium ion intermediate loses a proton to restore aromaticity. The product ketone forms a stable complex with the AlCl₃ catalyst, necessitating a stoichiometric amount of the catalyst. An aqueous acid workup is required to hydrolyze this complex and liberate the final product.

Synthesis Workflow Diagram

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of substituted benzenes.[4][5]

Materials and Reagents:

-

Toluene (or m-xylene for direct meta-acylation)

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM) or Nitrobenzene (as solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Catalyst Suspension : In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 to 2.2 equivalents) and a suitable inert solvent such as dichloromethane. Cool the suspension in an ice-water bath to 0-5 °C.

-

Expert Insight: The use of excess AlCl₃ is necessary because it complexes with both the carbonyl oxygen of the anhydride and the ketone group of the product.[3] Anhydrous conditions are critical as AlCl₃ reacts violently with water.

-

-

Reagent Addition : Dissolve glutaric anhydride (1.0 equivalent) in the solvent and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

-

Toluene Addition : After the anhydride addition is complete, add toluene (1.0 to 1.5 equivalents) dropwise via the dropping funnel.

-

Reaction : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The reaction is often exothermic. Controlling the addition rate and temperature is crucial to prevent side reactions. The reaction time is empirical and should be optimized based on TLC analysis.

-

-

Quenching and Workup : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Trustworthiness: This step is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood. The acid hydrolyzes the aluminum complexes and quenches the reaction.

-

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with deionized water, saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

-

Expert Insight: The bicarbonate wash neutralizes any remaining HCl and the carboxylic acid product, which will move to the aqueous layer if not carefully pH-controlled. Subsequent re-acidification of the aqueous layer can precipitate the product if it is deprotonated. A more common approach for keto-acids is to extract the product from the organic layer into a basic aqueous solution, then re-acidify the aqueous layer to precipitate the pure product.

-

-

Drying and Evaporation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification : Recrystallize the crude solid from a suitable solvent system (e.g., toluene/petroleum ether or ethanol/water) to obtain the purified 5-(3-Methylphenyl)-5-oxovaleric acid.

Applications and Future Directions

While 5-(3-Methylphenyl)-5-oxovaleric acid is not an end-product therapeutic itself, its value lies in its role as a key building block. Its bifunctional nature allows for orthogonal chemical modifications, making it an attractive starting point for library synthesis in drug discovery programs.

-

Heterocycle Synthesis : The 1,4-relationship between the ketone and carboxylic acid moieties makes it an ideal precursor for the synthesis of various five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.

-

Polymer Chemistry : As a dicarboxylic acid derivative (after reduction of the ketone), it has potential applications in the synthesis of specialty polyamides and polyesters.[6]

-

Precursor for Biologically Active Molecules : Related structures have been used as precursors for compounds with potential antibacterial or other biological activities.[7][8] For example, the synthesis of substituted oxopyrrolidine derivatives, known for their antibacterial properties, can start from similar keto-acid scaffolds.[7]

Further research could focus on leveraging the specific stereoelectronic properties conferred by the m-methyl group to design novel ligands for biological targets or functional materials with tailored properties.

References

-

Synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) Butanoic Acid: A Precursor of seco-Pseudopteroxazole and Pseudopteroxazole . ResearchGate. [Link][10]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health . National Institutes of Health (NIH). [Link][7]

-

4-[(4-Chlorophenyl)carbamoyl]butanoic Acid . MDPI. [Link][8]

-

12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene . University of Wisconsin-Madison. [Link][11]

Sources

- 1. 5-(3-METHYLPHENYL)-5-OXOVALERIC ACID | 36978-51-5 [amp.chemicalbook.com]

- 2. 5-(3-METHYLPHENYL)-5-OXOVALERIC ACID | 36978-51-5 [chemicalbook.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 5-(3-tolyl)-5-oxopentanoic acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(3-tolyl)-5-oxopentanoic acid, a keto-acid of significant interest as a versatile building block in synthetic organic chemistry and drug discovery. We will explore its chemical identity, synthesis, reactivity, and potential applications, grounding the discussion in established chemical principles and methodologies.

5-(3-tolyl)-5-oxopentanoic acid is a bifunctional molecule featuring a ketone and a carboxylic acid. The "3-tolyl" substituent indicates that the methyl group is at the meta position on the benzene ring relative to the point of attachment of the pentanoyl chain.

Table 1: Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-oxo-5-(3-tolyl)pentanoic acid | N/A |

| Synonyms | 4-(3-Methylbenzoyl)butanoic acid | N/A |

| CAS Number | 63975-58-6 | N/A |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)CCCC(=O)O | [1] |

| InChI | InChI=1S/C12H14O3/c1-9-5-7-10(8-6-9)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |

| Predicted TPSA | 54.37 Ų | [1] |

| Predicted LogP | 2.43 | [1] |

Note: Some properties are predicted based on computational models due to the limited availability of experimental data for this specific isomer.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of 5-(3-tolyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of toluene with glutaric anhydride.[3][4] This reaction is a classic example of electrophilic aromatic substitution.

Mechanism of Action

The reaction proceeds through the formation of a highly electrophilic acylium ion.

-

Activation of Anhydride: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride.

-

Formation of Acylium Ion: This coordination weakens the C-O bond, leading to cleavage and the formation of a resonance-stabilized acylium ion intermediate.[5]

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. The methyl group of toluene is an ortho-, para-director; however, the steric bulk of the electrophile often favors para-substitution. To obtain the target meta-substituted product, 3-methylbenzoyl chloride could be used as the starting material in a different synthetic approach, though the acylation of toluene is a common route for related structures.

-

Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final product.[6]

Experimental Protocol: Synthesis Workflow

The following protocol is a representative procedure for a Friedel-Crafts acylation.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent like dichloromethane or 1,2-dichloroethane. Cool the suspension in an ice bath to 0°C.

-

Substrate Addition: Dissolve glutaric anhydride (1.0 eq.) and toluene (1.0 eq.) in the solvent and add this solution dropwise to the AlCl₃ suspension via the addition funnel, maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).[7]

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Friedel-Crafts Acylation Workflow.

Chemical Reactivity and Derivatization Strategies

The dual functionality of 5-(3-tolyl)-5-oxopentanoic acid makes it a valuable intermediate. Its ketone and carboxylic acid moieties can be selectively modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Reduction of the Ketone Carbonyl

A common synthetic transformation following Friedel-Crafts acylation is the complete reduction of the aryl ketone to a methylene group (-CH₂-).[4] This two-step sequence (acylation followed by reduction) is a powerful method for synthesizing alkylated arenes, effectively circumventing the carbocation rearrangements often seen in direct Friedel-Crafts alkylation.[8]

Two primary methods are employed, chosen based on the substrate's stability to acidic or basic conditions.

-

Clemmensen Reduction (Acidic Conditions): This reaction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce the ketone.[3][9] It is particularly effective for aryl-alkyl ketones that are stable in strong acid. The carboxylic acid group in our target molecule remains unaffected under these conditions.[8][10] The mechanism is complex and thought to occur on the surface of the zinc.[11]

-

Wolff-Kishner Reduction (Basic Conditions): For substrates sensitive to strong acid, the Wolff-Kishner reduction offers a complementary, base-catalyzed alternative.[11] The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by deprotonation with a strong base (e.g., KOH) at high temperatures in a solvent like diethylene glycol.[12][13][14] The driving force is the irreversible loss of nitrogen gas (N₂) to form a carbanion, which is then protonated to yield the alkane.[8]

Derivatization of the Carboxylic Acid

The carboxylic acid moiety provides a handle for numerous modifications essential in drug development, such as improving solubility, metabolic stability, or creating prodrugs.

-

Esterification: Conversion to esters can modulate lipophilicity and cell permeability.

-

Amide Formation: Coupling with amines to form amides introduces new hydrogen bonding capabilities and structural diversity.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using reagents like LiAlH₄ or borane (BH₃), providing another point for diversification.

Reactivity Pathways Diagram

Caption: Key Reactivity Pathways.

Spectroscopic Characterization

The structure of 5-(3-tolyl)-5-oxopentanoic acid can be unambiguously confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Signal |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.2-7.8 ppm (4H). |

| Methyl Protons | Singlet around δ 2.4 ppm (3H). | |

| Methylene (α to ketone) | Triplet around δ 3.0-3.2 ppm (2H). | |

| Methylene (α to acid) | Triplet around δ 2.4-2.6 ppm (2H). | |

| Methylene (β to carbonyls) | Quintet/Multiplet around δ 2.0-2.2 ppm (2H). | |

| Carboxylic Acid Proton | Broad singlet > δ 10 ppm (1H). | |

| ¹³C NMR | Ketone Carbonyl | δ 198-202 ppm. |

| Carboxylic Acid Carbonyl | δ 175-180 ppm. | |

| Aromatic Carbons | δ 125-140 ppm. | |

| Aliphatic Carbons | δ 20-35 ppm. | |

| Methyl Carbon | δ ~21 ppm. | |

| IR Spectroscopy | O-H stretch (acid) | Very broad band, 2500-3300 cm⁻¹. |

| C=O stretch (ketone) | Strong, sharp band, ~1685 cm⁻¹. | |

| C=O stretch (acid) | Strong, sharp band, ~1710 cm⁻¹. | |

| Aromatic C-H stretch | ~3030 cm⁻¹. | |

| Aliphatic C-H stretch | 2850-2960 cm⁻¹. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 206. |

Applications in Research and Drug Development

While specific biological activities for 5-(3-tolyl)-5-oxopentanoic acid are not widely documented, its structural motifs are prevalent in medicinal chemistry.

-

Synthetic Intermediate: It serves as a key precursor for more complex molecules. For instance, the reduction product, 5-(3-tolyl)pentanoic acid, can be a starting point for synthesizing compounds with a flexible alkyl-aryl backbone.

-

Scaffold for SAR Studies: The molecule is an ideal scaffold for exploring structure-activity relationships. The aromatic ring can be further functionalized, the tolyl methyl group can be modified, and the carboxylic acid can be converted into various functional groups to probe interactions with biological targets.

-

Fragment-Based Drug Design: The tolyl-keto fragment represents a common structural unit that can be used in fragment-based approaches to identify initial hits against therapeutic targets like enzymes or receptors. Derivatives of similar structures are often investigated for antibacterial, anti-inflammatory, or anticancer activities.[15][16][17]

Safety and Handling

Based on related chemical structures, 5-(3-tolyl)-5-oxopentanoic acid should be handled with standard laboratory precautions.

-

GHS Hazard Statements: Likely to be classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-(3-tolyl)-5-oxopentanoic acid is a valuable chemical entity whose synthesis is rooted in the robust and scalable Friedel-Crafts reaction. Its true potential lies in its utility as a versatile intermediate, offering two distinct and reactive functional handles—a ketone and a carboxylic acid. This bifunctionality allows for selective chemical modifications, making it an attractive scaffold for generating diverse molecular libraries in the pursuit of novel therapeutics and other advanced materials. Understanding the synthesis, reactivity, and spectroscopic properties detailed in this guide is crucial for any researcher aiming to leverage this compound in their scientific endeavors.

References

-

Wikipedia. Clemmensen reduction. [Link]

-

Wikipedia. Wolff–Kishner reduction. [Link]

-

Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [Link]

-

Pharmaguideline. Wolff Kishner Reduction. [Link]

-

BYJU'S. Wolff Kishner reduction mechanism. [Link]

-

GeeksforGeeks. Clemmensen Reduction. [Link]

-

Organic Chemistry Portal. Clemmensen Reduction. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. [Link]

-

University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

-

AccelaChem. p-Tolyl 5-Oxopentanoate. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

SpectraBase. 5-Oxo-5-(p-tolyl)pentanoic acid. [Link]

-

PubChem. 5-Oxopentanoic acid. [Link]

-

ResearchGate. Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid.... [Link]

-

PubChem. 5-(3-Nitrophenyl)-5-oxopentanoic acid. [Link]

-

PubChem. 5-Amino-3-oxopentanoic acid. [Link]

-

Pharmaffiliates. 5-Oxo-5-(p-tolyl)pentanoic Acid. [Link]

-

National Institutes of Health (NIH). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid.... [Link]

- Google Patents.

-

Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development.... [Link]

-

PubChem. 3-Formyl-5-oxopentanoic acid. [Link]

-

MDPI. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. [Link]

-

ResearchGate. Synthesis and antibacterial activity of 2-(3-pyridyl)-5-{[(5-aryl-1,3,4- oxadiazol-2-yl) methylene]thio}. [Link]

-

PubMed. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. [Link]

-

Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

-

MDPI. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

- 11. Clemmensen Reduction [organic-chemistry.org]

- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 13. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 14. byjus.com [byjus.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

CAS number for 5-(3-Methylphenyl)-5-oxovaleric acid

An In-depth Technical Guide to 5-(3-Methylphenyl)-5-oxovaleric Acid

This guide provides a comprehensive technical overview of 5-(3-Methylphenyl)-5-oxovaleric acid, a bifunctional organic compound of interest to researchers in chemical synthesis and pharmaceutical development. We will delve into its fundamental properties, explore logical and field-proven synthetic strategies, and discuss its potential as a versatile building block in the creation of complex molecular architectures.

Core Identification and Physicochemical Profile

5-(3-Methylphenyl)-5-oxovaleric acid, also known by its synonym 5-Oxo-5-(m-tolyl)pentanoic acid, is a keto-carboxylic acid. Its unique structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable intermediate for further chemical elaboration.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

A summary of its key physicochemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | ChemicalBook[1] |

| Molecular Weight | 206.24 g/mol | ChemicalBook[1] |

| Melting Point | 112-114 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 399.8 ± 25.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.137 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 4.63 ± 0.10 | ChemicalBook[2] |

Strategic Synthesis: The Friedel-Crafts Acylation Approach

The synthesis of aromatic ketones such as 5-(3-Methylphenyl)-5-oxovaleric acid is most reliably achieved through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is the industry standard for forming a carbon-carbon bond between an aromatic ring and an acyl group.

Causality of Reagent Selection:

-

Aromatic Substrate: m-Toluene (or 3-methyltoluene) is selected for its nucleophilic character and the specific substitution pattern required for the final product. The methyl group is an ortho-, para-director; however, steric hindrance at the ortho positions favors acylation at the para-position (C5), leading to the desired product.

-

Acylating Agent: Glutaric anhydride is the ideal acylating agent. Its cyclic structure provides the five-carbon backbone in a single step. Upon reaction, the anhydride ring opens, directly yielding the required carboxylic acid terminus without needing a separate hydrolysis step, which would be necessary if using glutaroyl chloride.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful Lewis acid essential for activating the glutaric anhydride. It coordinates with one of the carbonyl oxygens, creating a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich toluene ring.

The logical workflow for this synthesis is illustrated below.

Caption: Proposed synthesis workflow via Friedel-Crafts acylation.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in checkpoints to ensure reaction integrity and product purity.

Materials:

-

m-Toluene (reactant)

-

Glutaric anhydride (reactant)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

-

Dichloromethane (DCM), anhydrous (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate and Hexanes (for chromatography/recrystallization)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add glutaric anhydride (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (2.2 eq) to the stirred suspension. Rationale: Using a slight excess of catalyst ensures complete activation of the anhydride and complexes with the product's carbonyls, driving the reaction to completion.

-

Substrate Addition: Add m-Toluene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition prevents an exothermic runaway reaction and minimizes side-product formation.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample from the reaction mixture is quenched in dilute HCl, extracted with ethyl acetate, and spotted on a TLC plate. The disappearance of the m-Toluene spot indicates reaction completion.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Rationale: This hydrolyzes the aluminum complexes, protonates the carboxylate, and separates the organic product from the inorganic salts.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product Isolation: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel.

-

Characterization (Final Validation): The identity and purity of the final white solid product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis, which should align with the reported value of 112-114 °C[2].

Applications in Drug Discovery and Chemical Biology

5-(3-Methylphenyl)-5-oxovaleric acid is not merely a chemical curiosity; it is a strategic precursor in medicinal chemistry. Its value lies in its two distinct functional handles, which can be addressed with orthogonal chemical reactions. This bifunctionality allows it to serve as a versatile scaffold for generating libraries of diverse molecules for drug screening.

-

The Carboxylic Acid Handle: Can be readily converted into esters, amides, or acid halides, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

-

The Ketone Handle: Can undergo reactions such as reductive amination, Wittig reactions, or condensation to form heterocyclic rings. The synthesis of complex molecules like benzimidazoles and indazoles, which are prevalent motifs in pharmaceuticals, often involves keto-acid precursors[3].

This dual reactivity is a powerful tool for drug development professionals aiming to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role as a bifunctional scaffold for molecular diversity.

Conclusion

5-(3-Methylphenyl)-5-oxovaleric acid (CAS: 36978-51-5) is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two orthogonal functional groups provide researchers with a reliable and versatile platform for the development of novel compounds, particularly in the pursuit of new therapeutic agents. The data and protocols presented herein offer a solid foundation for its practical application in the laboratory.

References

-

Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl) - ResearchGate. ResearchGate. Available at: [Link][3]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(3-Methylphenyl)-5-oxovaleric Acid

Molecular Structure and Physicochemical Properties

5-(3-Methylphenyl)-5-oxovaleric acid is a derivative of valeric acid featuring a 3-methylphenyl (m-tolyl) ketone at the 5-position. Understanding this structure is fundamental to interpreting its spectral data.

-

Synonyms: 5-Oxo-5-(m-tolyl)pentanoic acid, 3-Methyl-δ-oxobenzenepentanoic acid[1]

A key aspect of its structure is the presence of several distinct functional groups: a carboxylic acid, a ketone, an aromatic ring, and an aliphatic chain. Each of these contributes unique signals to the various spectroscopic analyses.

| Property | Value | Source |

| CAS Number | 36978-51-5 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Melting Point | 112-114 °C | [1] |

| pKa (Predicted) | 4.63 ± 0.10 | [1] |

Below is a diagram illustrating the molecular structure and the numbering convention used for NMR assignments in this guide.

Caption: Structure of 5-(3-Methylphenyl)-5-oxovaleric acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information. The predicted chemical shifts are based on established substituent effects and data from similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the aliphatic chain protons, the methyl group, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11-12 | Broad Singlet | 1H | COOH | The acidic proton is typically deshielded and appears as a broad signal, its position being concentration and solvent dependent. |

| ~7.80 | Singlet | 1H | H-2' | This proton is ortho to the electron-withdrawing carbonyl group, leading to a significant downfield shift. It appears as a singlet due to minimal coupling with other aromatic protons. |

| ~7.75 | Doublet | 1H | H-6' | Also ortho to the carbonyl, this proton is shifted downfield. It will appear as a doublet due to coupling with H-5'. |

| ~7.40 | Triplet | 1H | H-5' | This proton is meta to the carbonyl and will be a triplet due to coupling with H-4' and H-6'. |

| ~7.38 | Doublet | 1H | H-4' | This proton is meta to the carbonyl and ortho to the methyl group. It will be a doublet coupled to H-5'. |

| ~3.05 | Triplet | 2H | H-4 | These protons are alpha to the carbonyl group, resulting in a downfield shift. They are coupled to the H-3 protons. |

| ~2.45 | Triplet | 2H | H-2 | These protons are alpha to the carboxylic acid group and are thus shifted downfield. They are coupled to the H-3 protons. |

| ~2.42 | Singlet | 3H | Ar-CH₃ | Aromatic methyl groups typically appear as a sharp singlet in this region. |

| ~2.05 | Quintet | 2H | H-3 | These methylene protons are coupled to both H-2 and H-4, resulting in a more complex multiplet, likely a quintet or pentet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~200.0 | C-5 (C=O, Ketone) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~178.0 | C-1 (COOH) | Carboxylic acid carbonyl carbons are also strongly deshielded, but typically appear upfield relative to ketones. |

| ~138.5 | C-3' (Ar-C) | Aromatic carbon bearing the methyl group. |

| ~136.8 | C-1' (Ar-C) | Aromatic carbon attached to the carbonyl group. |

| ~134.5 | C-5' (Ar-CH) | Aromatic methine carbon. |

| ~128.8 | C-6' (Ar-CH) | Aromatic methine carbon. |

| ~128.5 | C-4' (Ar-CH) | Aromatic methine carbon. |

| ~125.8 | C-2' (Ar-CH) | Aromatic methine carbon. |

| ~33.5 | C-4 (CH₂) | Carbon alpha to the ketone carbonyl. |

| ~33.0 | C-2 (CH₂) | Carbon alpha to the carboxylic acid. |

| ~21.3 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

| ~19.5 | C-3 (CH₂) | Aliphatic methylene carbon beta to both carbonyls. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set a spectral width that encompasses all expected signals (e.g., -1 to 13 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which serves as an internal validation of assignments.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | | :--- | :--- | :--- | :--- | | 2500-3300 | Broad | O-H Stretch | Carboxylic Acid | This very broad band is a hallmark of the hydrogen-bonded dimer of a carboxylic acid. | | ~1710 | Strong | C=O Stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid dimer is strong and sharp. | | ~1685 | Strong | C=O Stretch | Aryl Ketone | The carbonyl of the ketone, being conjugated with the aromatic ring, appears at a slightly lower wavenumber than a simple aliphatic ketone. | | ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring | These bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring. | | 2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ | Stretching vibrations of the methylene groups in the valeric acid chain. | | ~1280 | Strong | C-O Stretch | Carboxylic Acid | The carbon-oxygen single bond stretch in the carboxylic acid group. |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

-

Background Scan: A background spectrum of the empty instrument (or pure KBr for the pellet method) is recorded. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: The sample is scanned, typically over the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. Peak positions and intensities are then analyzed to identify functional groups. The presence of both a broad O-H stretch and two distinct C=O stretches would strongly validate the structure.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. For 5-(3-Methylphenyl)-5-oxovaleric acid, Electron Ionization (EI) would be a common technique.

Predicted Mass Spectrometry Data (EI)

| m/z (Mass/Charge) | Proposed Fragment | Rationale |

|---|---|---|

| 206 | [M]⁺ | The molecular ion peak, corresponding to the full molecular weight. |

| 188 | [M - H₂O]⁺ | Loss of water from the carboxylic acid group. |

| 161 | [M - COOH]⁺ | Loss of the carboxyl group via cleavage of the C1-C2 bond. |

| 119 | [C₈H₇O]⁺ | This is a very common and stable fragment corresponding to the m-toluoyl cation, resulting from McLafferty rearrangement or alpha-cleavage. |

| 91 | [C₇H₇]⁺ | The tropylium ion, a common fragment from alkylbenzenes, formed from the m-toluoyl fragment by loss of CO. |

The fragmentation is dominated by cleavage adjacent to the carbonyl groups, as these are points of relative instability in the ionized molecule. The formation of the m-toluoyl cation (m/z 119) is expected to be a major fragmentation pathway and a key diagnostic peak.

Caption: Plausible EI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). GC-MS provides an additional layer of purity validation.

-

Ionization: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

High-Resolution MS (HRMS): For unambiguous formula determination, HRMS (e.g., on a TOF or Orbitrap instrument) should be performed. This would confirm the elemental composition of the molecular ion and key fragments to within a few parts per million, providing the highest level of confidence in the compound's identity.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of 5-(3-Methylphenyl)-5-oxovaleric acid. By combining predicted data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive and self-validating analytical profile is established. Researchers can use this guide to design experiments, interpret acquired data, and confidently confirm the synthesis and purity of the target compound. The protocols described represent standard, robust methodologies in the field of chemical analysis, ensuring data integrity and reproducibility.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-(3-Methylphenyl)-5-oxovaleric acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(3-Methylphenyl)-5-oxovaleric acid (CAS No. 36978-51-5), a keto-carboxylic acid of interest in chemical synthesis and pharmaceutical research. The document outlines the key physicochemical properties that govern its solubility, presents a predictive solubility profile in common laboratory solvents, and offers detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to ensure the robustness and reproducibility of their experimental and developmental workflows.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the success of numerous scientific endeavors. In drug discovery and development, poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's therapeutic potential.[1][2] For synthetic chemists, solubility determines the choice of reaction media, purification methods, and formulation strategies. Understanding the solubility profile of a compound like 5-(3-Methylphenyl)-5-oxovaleric acid is therefore not merely an academic exercise but a prerequisite for its effective application.

This guide moves beyond theoretical discussions to provide actionable insights. We will first deconstruct the molecule's structural attributes to predict its behavior, then present a systematic approach to experimental verification, grounded in established methodologies like the OECD Test Guideline 105 for water solubility.[3][4][5][6]

Physicochemical Profile of 5-(3-Methylphenyl)-5-oxovaleric acid

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key characteristics of 5-(3-Methylphenyl)-5-oxovaleric acid are summarized below.

| Property | Value | Source |

| CAS Number | 36978-51-5 | [7] |

| Molecular Formula | C₁₂H₁₄O₃ | [7] |

| Molecular Weight | 206.24 g/mol | [7] |

| Melting Point | 112-114°C | [7] |

| pKa (Predicted) | 4.63 ± 0.10 | [7] |

| Boiling Point (Predicted) | 399.8 ± 25.0 °C | [7] |

| Density (Predicted) | 1.137 ± 0.06 g/cm³ | [7] |

Expert Analysis of Physicochemical Properties:

-

Dual Functionality: The molecule possesses both a hydrophilic carboxylic acid group (-COOH) and a lipophilic region, comprising the m-tolyl group and the aliphatic chain. This amphipathic nature suggests it will exhibit varied solubility across different solvent classes.

-

Acidity (pKa): The predicted pKa of 4.63 indicates it is a weak acid, similar to benzoic acid.[7] This is a critical parameter. In aqueous solutions with a pH above its pKa (e.g., pH > 5.6), the carboxylic acid will deprotonate to its carboxylate form (-COO⁻), which is significantly more polar and water-soluble. Conversely, at a pH below its pKa (e.g., pH < 3.6), it will remain in its neutral, less soluble form.

-

Melting Point: The relatively high melting point of 112-114°C suggests strong intermolecular forces, likely hydrogen bonding via the carboxylic acid dimer formation and π-stacking from the aromatic rings, in its solid crystal lattice.[7] A higher melting point often correlates with lower solubility in non-polar solvents, as more energy is required to break these crystal lattice interactions.

Predictive Solubility Profile in Common Solvents

While experimental data for this specific compound is not widely published, we can make expert predictions based on its structure and the principle of "like dissolves like."

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Low to Moderate | The carboxylate form at neutral pH enhances solubility, but the large hydrophobic m-tolyl group limits it. |

| Water (pH 2) | Polar Protic | Very Low | The compound is in its neutral, protonated form, significantly reducing its affinity for the polar water molecules. |

| Methanol / Ethanol | Polar Protic | High | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group, while their alkyl chains interact favorably with the lipophilic part of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful polar aprotic solvent capable of disrupting the hydrogen bonding in the solute's crystal lattice and solvating both polar and nonpolar regions. |

| Acetone | Polar Aprotic | Moderate to High | The ketone group in acetone can accept hydrogen bonds from the carboxylic acid, and its overall polarity is suitable for dissolving the compound. |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | DCM has some polarity and can interact with the keto-group, but it is a poor solvent for the highly polar carboxylic acid moiety. |

| Hexane / Heptane | Nonpolar | Very Low | These aliphatic hydrocarbons cannot effectively solvate the polar carboxylic acid group, leading to poor solubility. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical fact, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8][9] It is referenced in regulatory guidelines such as OECD 105 and is applicable for substances with solubilities above 10 mg/L.[4][8]

Causality Behind Experimental Choices:

-

Thermodynamic Equilibrium: The goal is to measure the true saturation point, not a transient supersaturated state. Therefore, a sufficiently long incubation time (e.g., 24-48 hours) with continuous agitation is crucial to ensure the system has reached equilibrium between the undissolved solid and the saturated solution.[1][9][10]

-

Temperature Control: Solubility is highly temperature-dependent. All steps must be performed at a constant, controlled temperature (e.g., 25°C or 37°C) to ensure reproducibility.[9]

-

Solid-Phase Separation: It is critical to separate the saturated solution (supernatant) from the excess solid without altering the equilibrium. Centrifugation is the preferred method as filtration can sometimes lead to compound adsorption onto the filter membrane.

-

Self-Validation: The protocol's trustworthiness is established by analyzing samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, it confirms that equilibrium has been reached.[10]

Workflow for Shake-Flask Solubility Determination

Caption: Standard workflow for the shake-flask solubility method.

Step-by-Step Methodology

-

Preparation: a. Add an excess amount of solid 5-(3-Methylphenyl)-5-oxovaleric acid (e.g., 5-10 mg, ensuring some solid remains undissolved at the end) into a series of clear glass vials. Using at least three replicate vials per solvent is recommended.[10] b. Precisely add a known volume of the chosen solvent (e.g., 1.0 mL) to each vial. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C). b. Agitate the vials at a consistent speed (e.g., 850 rpm) for a defined period, typically 24 hours.[2][11] For robust analysis, a second set of vials can be agitated for 48 hours to confirm equilibrium.

-

Phase Separation: a. After incubation, visually inspect the vials to confirm the presence of undissolved solid. b. Centrifuge the vials at the same constant temperature for 15-20 minutes at a high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sampling and Analysis: a. Carefully withdraw a specific volume of the clear supernatant from the top of the vial, being cautious not to disturb the solid pellet. b. Prepare a calibration curve using stock solutions of the compound of known concentrations. c. Dilute the collected supernatant with an appropriate mobile phase or solvent to fall within the linear range of the calibration curve. d. Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[1]

-

Calculation: a. Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. b. The final value, typically expressed in mg/mL or µM, represents the thermodynamic solubility of the compound in that solvent at that temperature.

Conclusion

This guide has established a comprehensive framework for understanding and determining the solubility of 5-(3-Methylphenyl)-5-oxovaleric acid. Its amphipathic structure, characterized by a weakly acidic carboxylic acid and a lipophilic m-tolyl group, dictates a solubility profile that is highly dependent on solvent polarity and aqueous phase pH. While predicted to be highly soluble in polar organic solvents like DMSO and alcohols, its solubility in aqueous and nonpolar media is expected to be limited. For definitive characterization, the detailed shake-flask protocol provided herein offers a robust and reliable method for generating high-quality, reproducible data essential for advancing research and development objectives.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. [Link]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Gagnon, P., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. [Link]

-

U.S. Environmental Protection Agency (EPA). (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

de Campos, V. E., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(3), 639-650. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. 5-(3-METHYLPHENYL)-5-OXOVALERIC ACID | 36978-51-5 [amp.chemicalbook.com]

- 8. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Oxovaleric Acids

This guide provides an in-depth exploration of the diverse biological activities of substituted oxovaleric acids, bridging the gap between their fundamental roles in metabolic pathways and their emerging potential in modern drug discovery. We will delve into the pathophysiological implications of endogenous oxovaleric acids and survey the burgeoning landscape of their synthetic derivatives as therapeutic agents in oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic underpinnings and experimental considerations for this versatile chemical scaffold.

The Dichotomy of Oxovaleric Acids: From Metabolic Intermediates to Pathophysiological Drivers

Oxovaleric acids, also known as ketovaleric acids, are α-keto acids that play crucial roles in cellular metabolism. In their unsubstituted forms, they are vital intermediates in the catabolism of branched-chain amino acids (BCAAs)[1][2]. However, genetic defects in the enzymes responsible for their degradation lead to their accumulation, resulting in severe metabolic disorders.

A primary example is Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This deficiency leads to the buildup of BCAAs and their corresponding α-keto acids, including α-ketoisovaleric acid (from valine) and α-keto-β-methylvaleric acid (from isoleucine)[2][3][4]. The accumulation of these keto acids is neurotoxic and is believed to be a major contributor to the neurological symptoms observed in MSUD patients, such as seizures and developmental delays[1][2][5].

Mechanism of Neurotoxicity

The neurotoxic effects of accumulated α-keto acids are multifaceted. Studies have shown that α-ketoisovaleric acid can induce convulsions by modulating both GABAergic and glutamatergic systems[5]. Specifically, it has been demonstrated in rat models that intrastriatal administration of α-ketoisovaleric acid leads to clonic convulsions that can be prevented by the administration of a GABA agonist (muscimol) and an NMDA receptor antagonist (MK-801)[5]. This suggests a complex interplay where the keto acid may disrupt the delicate balance of excitatory and inhibitory neurotransmission.

Furthermore, these accumulating keto acids can impair brain energy metabolism by inhibiting the mitochondrial respiratory chain, specifically complex I-III[6]. This disruption of cellular energy production can lead to neuronal dysfunction and damage, further contributing to the pathophysiology of MSUD[6].

Synthetic Substituted Oxovaleric Acids and Their Analogs as Therapeutic Agents

The core structure of oxovaleric acid presents a versatile scaffold for chemical modification, allowing for the design of novel therapeutic agents with a wide range of biological activities. By substituting various moieties onto the oxovaleric acid backbone or creating bioisosteric analogs, researchers have developed compounds with promising applications in several disease areas.

Immuno-Oncology: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

A key strategy employed by tumor cells to evade the immune system is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)[7][8]. IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway[7][8]. The depletion of tryptophan and the accumulation of its metabolite, kynurenine, create an immunosuppressive tumor microenvironment that impairs the function of effector T cells and promotes the activity of regulatory T cells[7][9].

Substituted oxalamides, which can be considered derivatives of dicarboxylic acids and are structurally related to substituted oxovaleric acids, have emerged as potent and selective inhibitors of IDO1[10]. These compounds act by displacing the heme cofactor in the enzyme's active site, thereby blocking its catalytic activity[10]. By inhibiting IDO1, these molecules can restore local tryptophan levels, reverse the immunosuppressive effects of kynurenine, and enhance the efficacy of anti-tumor immune responses[7].

The following diagram illustrates the IDO1-mediated immunosuppression pathway and the mechanism of action for substituted oxalamide inhibitors.

Antifungal and Antimicrobial Activity

Derivatives of heterocyclic compounds, such as oxadiazoles, which share structural similarities with substituted oxovaleric acids, have demonstrated significant antifungal and antimicrobial properties[11][12]. These compounds can be designed to target essential fungal enzymes or cellular processes that are distinct from those in mammalian cells, offering a degree of selectivity.

The mechanism of action for these antifungal agents can vary depending on the specific substitutions and the heterocyclic core. Some derivatives may act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial electron transport chain and cellular respiration[11]. Others may interfere with cell wall biosynthesis or membrane integrity. The broad-spectrum activity of some of these compounds against various fungal pathogens, including resistant strains, makes them attractive candidates for further development[11][12].

Antineoplastic Activity

Beyond immuno-oncology, certain keto acid derivatives, such as keto-C-glycosides and α-ketoamides, have shown direct antineoplastic activity[13][14][15]. These compounds can induce cytotoxicity and apoptosis in various cancer cell lines, including those with intrinsic resistance to standard chemotherapeutic agents[14][15].

The precise mechanisms of action are still under investigation but may involve interactions with cellular membranes or the inhibition of key enzymes involved in cancer cell proliferation and survival[15]. The ability of these compounds to overcome drug resistance mechanisms is a particularly promising area of research[15].

Experimental Protocols and Methodologies

The evaluation of the biological activities of substituted oxovaleric acids requires a range of specialized assays. Below are detailed, step-by-step methodologies for key experiments.

In Vitro IDO1 Enzyme Inhibition Assay (Cell-Free)

This protocol is designed to determine the direct inhibitory effect of a compound on purified IDO1 enzyme activity by measuring the production of kynurenine.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (substituted oxovaleric acid derivative)

-

30% (w/v) Trichloroacetic acid (TCA)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the assay buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase[16].

-

Serially dilute the test compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted test compound and the recombinant IDO1 enzyme.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM[16].

-

Incubate the plate at 37°C for 30-60 minutes[16].

-

Terminate the reaction by adding 30% TCA[16].

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine[16].

-

Measure the absorbance of kynurenine at 321 nm using a spectrophotometer[17].

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the minimum inhibitory concentration (MIC) of a compound against a fungal pathogen[18][19].

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium

-

Test compound

-

96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound and serially dilute it in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum suspension and dilute it to the final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL[18].

-

Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species[19].

-

Determine the MIC by visual inspection or by reading the optical density. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control[19].

In Vivo Assessment of Neurotoxicity in an Animal Model of MSUD

To investigate the in vivo effects of endogenous oxovaleric acids, a murine model of MSUD can be utilized. These models, often created through gene targeting to disrupt the BCKDH complex, mimic the biochemical and clinical features of the human disease[3][4][20][21].

Procedure:

-

Utilize a genetically engineered mouse model of MSUD (e.g., BCKDH E2 subunit knockout) and wild-type control mice[20][21].

-

Monitor the animals for clinical signs of neurological dysfunction, such as seizures, tremors, and ataxia.

-

Collect blood and brain tissue samples at various time points.

-

Quantify the levels of branched-chain amino acids and their corresponding α-keto acids using mass spectrometry.

-

Perform neurobehavioral tests to assess motor coordination, learning, and memory.

-

Analyze brain tissue for markers of neuronal damage, neurotransmitter levels, and alterations in energy metabolism.

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Biological Activities of Exemplary Compounds

| Compound Class | Target/Activity | Model System | Potency (IC50/MIC) | Reference |

| α-Ketoisovaleric Acid | Neurotoxicity (Convulsions) | Rat (in vivo) | - | [5] |

| Substituted Oxalamide | IDO1 Inhibition | Human recombinant enzyme | 7.1 nM (cell-based) | [22] |

| Keto-C-glycoside | Antiproliferative | NSCLC cell lines | 0.17 - 0.64 µM | [15] |

| 1,2,4-Oxadiazole Derivative | Antifungal (S. sclerotiorum) | In vitro | 2.9 µg/mL | [11] |

Conclusion and Future Perspectives

Substituted oxovaleric acids and their analogs represent a promising and versatile class of molecules with significant therapeutic potential. While the accumulation of endogenous oxovaleric acids is clearly linked to the pathophysiology of metabolic disorders like MSUD, their synthetic derivatives have demonstrated potent and selective activities in diverse therapeutic areas, including cancer immunotherapy and infectious diseases.

Future research in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the oxovaleric acid scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Rigorous preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.

-

Biomarker Development: Identification of biomarkers to predict patient response to therapies targeting pathways modulated by these compounds, such as IDO1 inhibitors.

The continued exploration of substituted oxovaleric acids holds great promise for the development of novel and effective therapies for a range of challenging diseases.

References

-

BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit IDO1 72021. Retrieved from [Link]

- Platt, K. A., et al. (2009). Animal models of maple syrup urine disease. Journal of inherited metabolic disease, 32(3), 357–366.

-

ResearchGate. (2009). Animal models of maple syrup urine disease. Retrieved from [Link]

- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00078-19.

-

BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

- Edelmann, L., et al. (2001). Production and characterization of murine models of classic and intermediate maple syrup urine disease. Molecular genetics and metabolism, 74(1-2), 249–258.

-

R Discovery. (2006). Production and characterization of murine models of classic and intermediate maple syrup urine disease. Retrieved from [Link]

- Science Translational Medicine. (2023). Gene therapy shows promise in treating maple syrup urine disease.

- Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of medicinal chemistry, 62(24), 11025–11049.

- Revie, N. M., et al. (2022). Antifungal Susceptibility Testing: A Primer for Clinicians. Open forum infectious diseases, 9(7), ofac310.

-

Slideshare. (n.d.). Antifungal Susceptibility Test. Retrieved from [Link]

- Sgarbi, G., et al. (2001).

-

European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

-